![molecular formula C4H2F7I B3067090 2-Iodo-1,1,1,2,4,4,4-heptafluorobutane CAS No. 29151-22-2](/img/structure/B3067090.png)
2-Iodo-1,1,1,2,4,4,4-heptafluorobutane
Overview
Description
2-Iodo-1,1,1,2,4,4,4-heptafluorobutane is a heterocyclic organic compound . It has a molecular weight of 309.952 and a molecular formula of C4H2F7I . The IUPAC name for this compound is 1,1,1,2,4,4,4-heptafluoro-2-iodobutane .
Molecular Structure Analysis
The molecular structure of 2-Iodo-1,1,1,2,4,4,4-heptafluorobutane can be represented by the canonical SMILES string: C(C(C(F)(F)F)(F)I)C(F)(F)F . This indicates that the compound consists of a butane backbone with seven fluorine atoms and one iodine atom attached.Scientific Research Applications
Radical Addition Reactions
One study investigated the addition of free radicals to unsaturated systems, including the reaction of heptafluoro-2-iodopropane with vinyl fluoride and trifluoroethylene, leading to the formation of various adducts such as 1,1,1,2,4-pentafluoro-4-iodo-2-trifluoromethylbutane and 1,1,1,2,3,4,4-heptafluoro-4-iodo-2-trifluoromethylbutane under different conditions (Fleming, Haszeldine, & Tipping, 1973).
Spectroscopy and Molecular Structure
Another study presented the far-ultra-violet spectra of various iodo-alkanes, including branched chain compounds, to understand the electronic transitions and effects of fluorine substitution on their spectral properties (Boschi & Salahub, 1972).
Halogen Bonding Studies
Halogen bonding involving iodo-perfluoroalkanes, such as 1-iodo-perfluorobutane and 2-iodo-perfluoropropane, was studied using spectroscopy, revealing insights into the interaction strength and molecular behavior of these compounds with nucleophiles like pyridine (Fan et al., 2009).
Polymer Synthesis Models
In the realm of polymer science, heptafluoro-2-iodopropane was used as a chain-transfer agent in telomerization reactions, aiding in the synthesis of models for certain fluorocarbon polymers, which are important for understanding the structure-property relationships in these materials (Chambers, Hutchinson, Mobbs, & Musgrave, 1964).
properties
IUPAC Name |
1,1,1,2,4,4,4-heptafluoro-2-iodobutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F7I/c5-2(12,4(9,10)11)1-3(6,7)8/h1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTHDXRHZVCPEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)I)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F7I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631391 | |
Record name | 1,1,1,2,4,4,4-Heptafluoro-2-iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-1,1,1,2,4,4,4-heptafluorobutane | |
CAS RN |
29151-22-2 | |
Record name | 1,1,1,2,4,4,4-Heptafluoro-2-iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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